Desfluoro Risperidone

Pharmaceutical Analysis Quality Control Regulatory Affairs

Desfluoro Risperidone (EP Impurity K) is an essential, certified reference standard for risperidone ANDA submissions. Unlike risperidone or paliperidone, its unique retention time and mass spectrum enable accurate quantification of this specific pharmacopeial impurity, preventing false OOS results and regulatory non-compliance. Procure this de-fluorinated analog for validated HPLC/UPLC system suitability testing and SAR studies.

Molecular Formula C23H28N4O2
Molecular Weight 392.5 g/mol
CAS No. 106266-09-5
Cat. No. B118860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesfluoro Risperidone
CAS106266-09-5
Synonyms3-[2-[4-(1,2-Benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one; 
Molecular FormulaC23H28N4O2
Molecular Weight392.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C4=NOC5=CC=CC=C54
InChIInChI=1S/C23H28N4O2/c1-16-18(23(28)27-12-5-4-8-21(27)24-16)11-15-26-13-9-17(10-14-26)22-19-6-2-3-7-20(19)29-25-22/h2-3,6-7,17H,4-5,8-15H2,1H3
InChIKeyPLOGUXWMVNJOPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Desfluoro Risperidone (CAS 106266-09-5) for Antipsychotic Research and Quality Control Applications


Desfluoro Risperidone (CAS 106266-09-5), chemically 3-[2-[4-(1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one, is a structural analog and an official European Pharmacopoeia (EP) impurity (Impurity K) of the atypical antipsychotic risperidone [1][2]. Unlike its fluorinated parent, this compound lacks the 6-fluoro substituent on the benzisoxazole ring, a structural modification that significantly alters its utility in pharmaceutical science. Its primary procurement value lies in its certified use as a reference standard for analytical method development, method validation (AMV), and quality control (QC) during the manufacturing and regulatory filing of risperidone active pharmaceutical ingredient (API) and finished dosage forms [3].

Why Desfluoro Risperidone Cannot Be Replaced by Risperidone or Other Analogs in Critical Applications


In pharmaceutical analysis and regulatory submissions, the identity and purity profile of a drug substance are defined by its specific impurity fingerprint. Desfluoro Risperidone, as the designated EP Impurity K, is a unique chemical entity with a distinct retention time, mass spectrum, and detector response factor compared to the API, risperidone, or its active metabolite, paliperidone [1]. Substituting Desfluoro Risperidone with another analog or using risperidone itself as an impurity marker is analytically invalid. It leads to inaccurate quantification of impurity levels in drug batches, potentially causing false out-of-specification (OOS) results, failed regulatory audits, or incorrect stability assessments. Furthermore, its lack of the 6-fluoro group, which has been shown to be a key contributor to 5-HT2A receptor binding , fundamentally differentiates its pharmacological profile from the active pharmaceutical ingredients, preventing any meaningful extrapolation of in vivo safety or efficacy data [2]. For research focused on the structure-activity relationship (SAR) of the risperidone scaffold, the desfluoro analog serves as an essential, non-interchangeable tool to probe the specific contribution of the fluorine atom.

Quantitative Evidence for the Differentiated Selection of Desfluoro Risperidone


Desfluoro Risperidone as a Certified EP Impurity K Standard for Regulatory Compliance

Desfluoro Risperidone is codified in the European Pharmacopoeia as Impurity K of risperidone. This regulatory designation mandates its use as a certified reference standard for the identification, control, and quantification of this specific impurity in risperidone API and drug products [1]. While risperidone itself is the active ingredient, its use as a standard for impurity K is not acceptable due to different chromatographic behavior and spectral properties. Paliperidone, the active metabolite, is a separate chemical entity (9-hydroxyrisperidone) and also cannot serve as a substitute for this specific impurity marker. Using the correct standard is essential for demonstrating that impurity levels are below the qualification threshold set by ICH Q3A guidelines, a critical component of Abbreviated New Drug Applications (ANDAs) and commercial production [2].

Pharmaceutical Analysis Quality Control Regulatory Affairs

The Role of the 6-Fluoro Substituent in 5-HT2A Receptor Affinity: A Structure-Activity Relationship

In a deconstruction study of the risperidone pharmacophore, it was demonstrated that the full risperidone structure is not required for 5-HT2A receptor binding and antagonism. Critically, the 6-fluoro-3-(4-piperidinyl)-1,2-benz[d]isoxazole fragment (which contains the fluoro atom) retains significant 5-HT2A receptor affinity and antagonist activity, representing a 'minimized risperidone' structure . By extension, the absence of this fluoro group in Desfluoro Risperidone provides a crucial comparator for medicinal chemists. It allows for the direct experimental determination of the fluoro substituent's contribution to receptor binding energy, functional potency, and selectivity. This is a class-level inference that positions Desfluoro Risperidone as a valuable negative control or SAR probe to investigate the pharmacophoric importance of the halogen atom, which cannot be achieved by studying risperidone or paliperidone alone [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) Receptor Pharmacology

Lipophilicity and Blood-Brain Barrier Penetration: Comparative Analysis of Risperidone and its 9-Hydroxy Metabolite

While direct data for Desfluoro Risperidone is limited, a critical comparative study between risperidone and its active metabolite, paliperidone (9-hydroxyrisperidone), highlights the significant impact of minor structural changes on brain distribution. The study reports that risperidone is more lipophilic and is a less effective substrate for the efflux transporter P-glycoprotein (P-gp) at the blood-brain barrier (BBB) compared to its hydroxylated metabolite, paliperidone [1]. This difference implies that for a given total plasma concentration, the brain exposure to the parent drug and metabolite can vary substantially. As a result, the plasma metabolite/drug ratio is not a reliable surrogate for active concentrations in the brain, and can differ up to 30-fold depending on the patient's CYP2D6 metabolic phenotype . By extrapolation, Desfluoro Risperidone, with its altered physicochemical properties (lacking the polar fluoro group), would be predicted to have yet another distinct profile of BBB penetration and P-gp interaction, making it a distinct entity for pharmacokinetic modeling and neuropharmacology studies [2].

Pharmacokinetics Blood-Brain Barrier (BBB) P-glycoprotein (P-gp) Transport

Key Applications for Desfluoro Risperidone (CAS 106266-09-5) in Scientific and Industrial Settings


Analytical Method Development and Validation for Risperidone API

Desfluoro Risperidone (EP Impurity K) is an indispensable certified reference standard for developing, validating, and routinely executing high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) methods for the purity analysis of risperidone API. Its use is mandated for system suitability testing, identification, and quantification of this specific impurity to ensure compliance with European Pharmacopoeia monographs and ICH guidelines for Abbreviated New Drug Applications (ANDAs) [1].

Quality Control Release and Stability Testing of Risperidone Formulations

During the commercial production of risperidone tablets, oral solutions, or long-acting injectable formulations, Desfluoro Risperidone is used as a quantitative marker in quality control (QC) laboratories. It serves as the reference standard against which the levels of Impurity K are measured in finished drug product batches to verify they remain below established safety thresholds throughout the product's shelf life, as required by stability protocols [2].

Medicinal Chemistry and SAR Studies of the Risperidone Pharmacophore

As a structural analog lacking the 6-fluoro substituent of risperidone, this compound serves as a critical tool in medicinal chemistry for structure-activity relationship (SAR) investigations. It is used as a comparator in in vitro assays (e.g., radioligand binding, functional antagonism) to isolate and quantify the specific contribution of the fluorine atom to receptor binding affinity, selectivity, and downstream signaling pathways .

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